1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene 1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17571644
InChI: InChI=1S/C16H18O4S/c1-19-15-7-3-5-13(9-15)11-21(17,18)12-14-6-4-8-16(10-14)20-2/h3-10H,11-12H2,1-2H3
SMILES:
Molecular Formula: C16H18O4S
Molecular Weight: 306.4 g/mol

1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene

CAS No.:

Cat. No.: VC17571644

Molecular Formula: C16H18O4S

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene -

Specification

Molecular Formula C16H18O4S
Molecular Weight 306.4 g/mol
IUPAC Name 1-methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene
Standard InChI InChI=1S/C16H18O4S/c1-19-15-7-3-5-13(9-15)11-21(17,18)12-14-6-4-8-16(10-14)20-2/h3-10H,11-12H2,1-2H3
Standard InChI Key HMJRGACDULGXJI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)CS(=O)(=O)CC2=CC(=CC=C2)OC

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene, reflects its bifunctional aromatic system. The central benzene ring is substituted at the 1-position with a methoxy group (-OCH₃) and at the 3-position with a methylsulfonylmethyl moiety (-CH₂SO₂CH₂-), which is further attached to a second methoxy-substituted benzene ring. This arrangement creates a planar aromatic core with electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups, influencing its electronic distribution and reactivity.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₈O₄S
Molecular Weight306.4 g/mol
IUPAC Name1-methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene
Canonical SMILESCOC1=CC=CC(=C1)CS(=O)(=O)CC2=CC(=CC=C2)OC
InChI KeyHMJRGACDULGXJI-UHFFFAOYSA-N

The sulfonyl group (-SO₂-) introduces polarity and hydrogen-bonding capacity, while the methoxy groups enhance solubility in organic solvents.

Synthesis Methods

Industrial-Scale Synthesis

The synthesis of 1-methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene typically involves Friedel-Crafts alkylation or acylations, followed by oxidation to install the sulfonyl group. A patented method for analogous sulfonyl compounds (e.g., apremilast intermediates) employs:

  • Acylation: Reacting 2-methoxyphenyl acetate with 2-(methylsulfonyl)acetyl chloride under Lewis acid catalysis (e.g., AlCl₃).

  • Hydrolysis: Converting the acylated intermediate to a ketone.

  • Alkylation: Introducing ethoxy groups via bromoethane.

  • Reductive Amination: Using ammonium acetate and reducing agents to form the final amine derivatives .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield Optimization Strategy
AcylationAlCl₃, CH₂Cl₂, 0–5°CSlow addition to minimize dimerization
OxidationH₂O₂, acetic acid, 50°CExcess oxidant for complete sulfone formation
PurificationRecrystallization (EtOH/H₂O)Gradient cooling to enhance crystal purity

These methods avoid hazardous reagents like n-butyllithium, improving scalability and safety .

Green Chemistry Approaches

Recent advancements emphasize solvent-free reactions and catalytic oxidation using H₂O₂ or O₂ to reduce waste. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >85%.

Chemical Reactivity

Nucleophilic Reactions

The sulfonyl group’s electron-withdrawing nature activates the methylene (-CH₂-) bridge for nucleophilic substitution. For instance, reaction with amines yields sulfonamide derivatives, which are pharmacologically relevant .

Equation 1: Sulfonamide Formation

C16H18O4S+RNH2C16H17O3SNR+H2O\text{C}_{16}\text{H}_{18}\text{O}_4\text{S} + \text{RNH}_2 \rightarrow \text{C}_{16}\text{H}_{17}\text{O}_3\text{SNR} + \text{H}_2\text{O}

Reductive Transformations

Catalytic hydrogenation (Pd/C, H₂) reduces the sulfonyl group to thioether (-S-), though this pathway is less explored due to competing aromatic ring hydrogenation.

Applications in Medicinal Chemistry

Pharmaceutical Intermediates

This compound serves as a precursor to apremilast, a PDE4 inhibitor used for psoriasis and arthritis. Key steps include:

  • Knoevenagel Condensation: With thiophene derivatives to form heterocyclic cores.

  • Crystallization: Obtaining polymorph Form I with enhanced bioavailability .

Antimicrobial Agents

Sulfonyl-containing analogs exhibit antibacterial activity against Gram-positive strains (MIC: 2–8 µg/mL), likely by inhibiting cell wall synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator